molecular formula C26H24N2O6 B557060 Fmoc-Dap(Z)-OH CAS No. 204316-36-9

Fmoc-Dap(Z)-OH

Cat. No. B557060
CAS RN: 204316-36-9
M. Wt: 460.5 g/mol
InChI Key: CDAHZCMBWKGJEC-QHCPKHFHSA-N
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Description

Fmoc-Dap(Z)-OH, also known as Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid or Fmoc-3-(Z-amino)-L-alanine, is a compound used in peptide synthesis . It has an empirical formula of C26H24N2O6 and a molecular weight of 460.48 .


Synthesis Analysis

Fmoc-Dap(Z)-OH is typically used in Fmoc solid-phase peptide synthesis . An optimized Fmoc-removal strategy has been developed to suppress the formation of diketopiperazine, a common side reaction in solid-phase peptide synthesis . This involves the use of alternative Fmoc-removal solutions, leading to a drastic reduction in diketopiperazine formation .


Molecular Structure Analysis

The molecular structure of Fmoc-Dap(Z)-OH can be represented by the SMILES string OC(=O)C@HOCc1ccccc1)NC(=O)OCC2c3ccccc3-c4ccccc24 . The InChI key for this compound is CDAHZCMBWKGJEC-QHCPKHFHSA-N .


Chemical Reactions Analysis

Fmoc-Dap(Z)-OH is involved in Fmoc solid-phase peptide synthesis . A study has shown that the use of dipropylamine as a fluorenylmethyloxycarbonyl (Fmoc) deprotection reagent can strongly reduce aspartimide formation, a common side reaction in high-temperature solid-phase peptide synthesis .


Physical And Chemical Properties Analysis

Fmoc-Dap(Z)-OH is a powder with an assay of ≥95.0% . It is suitable for Fmoc solid-phase peptide synthesis .

Scientific Research Applications

Biomedical Applications: Tissue Engineering

Fmoc-Dap(Z)-OH: plays a significant role in the formation of peptide-based hydrogels (PHGs) , which are biocompatible materials suitable for biological, biomedical, and biotechnological applications . These hydrogels can be used in tissue engineering due to their ability to support cell adhesion, survival, and duplication. The self-assembling nature of these peptides allows for the creation of a physiologically relevant environment for in vitro experiments.

Drug Delivery Systems

The amphiphilic nature of peptides containing Fmoc-Dap(Z)-OH makes them ideal candidates for drug delivery systems . Their self-assembly into hydrogels can be utilized to create matrices that can encapsulate drugs and release them in a controlled manner, potentially improving the efficacy and safety of various treatments.

Diagnostic Tools for Imaging

Peptide hydrogels incorporating Fmoc-Dap(Z)-OH can also serve as contrast agents in medical imaging . Their biocompatibility and the ease with which they can be functionalized make them suitable for enhancing the contrast in imaging techniques such as MRI, providing clearer images for diagnostic purposes.

Bio-Templating and Cell Cultivation

Fmoc-Dap(Z)-OH: derivatives can be used as bio-templates for cell cultivation . The self-assembly properties of these peptides can create scaffolds that mimic the extracellular matrix, providing a substrate for cells to grow and differentiate, which is crucial for tissue regeneration and repair.

Optical Applications

The aromatic Fmoc group in Fmoc-Dap(Z)-OH contributes to its optical properties, making it useful in the development of optical materials . These materials can be used in various applications, including sensors and displays, due to their ability to interact with light in unique ways.

Catalytic and Therapeutic Properties

The self-assembled nanostructures formed by Fmoc-Dap(Z)-OH can exhibit catalytic properties, potentially leading to applications in catalysis . Moreover, the therapeutic properties of these peptides can be harnessed for the development of new treatments, offering a novel approach to combating diseases.

Mechanism of Action

Target of Action

Fmoc-Dap(Z)-OH, a derivative of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, is primarily used as a building block in the fabrication of functional materials . The primary targets of this compound are the molecular structures that it helps to form through self-assembly .

Mode of Action

The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, enabling the self-assembly of Fmoc-modified amino acids and short peptides . This self-assembly occurs in a kinetically rapid and thermodynamically rigid manner .

Biochemical Pathways

The biochemical pathways affected by Fmoc-Dap(Z)-OH are primarily related to the self-assembly of functional molecules. The unique interactions induced by the peptide sequences, along with hydrophobic interactions from the fluorenyl ring and steric optimization from the linker, result in the self-assembly of Fmoc-modified amino acids and short peptides .

Result of Action

The result of Fmoc-Dap(Z)-OH’s action is the formation of self-assembled structures. These structures have potential applications in various fields, including cell cultivation, bio-templating, optical applications, drug delivery, catalysis, therapeutics, and antibiotics .

Action Environment

The action of Fmoc-Dap(Z)-OH can be influenced by environmental factors. For example, the self-assembly of Fmoc-modified biomolecules can be controlled by adjusting peptide sequences . Additionally, the presence of stimuli-responsive, naphthyl-bearing, and aliphatic tail-bearing modified short peptides can comprehensively affect the self-assembly process .

Safety and Hazards

Fmoc-Dap(Z)-OH should be handled with care. Personal protective equipment such as dust masks, eyeshields, and gloves should be used when handling this compound . It is classified as a non-combustible solid .

Future Directions

Peptide-based hydrogels, including those based on Fmoc-dipeptides like Fmoc-Dap(Z)-OH, are being explored for various biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . The self-assembly and supramolecular hydrogel formation ability of Fmoc-dipeptides are areas of active research .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6/c29-24(30)23(14-27-25(31)33-15-17-8-2-1-3-9-17)28-26(32)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAHZCMBWKGJEC-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373239
Record name Fmoc-Dap(Z)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Dap(Z)-OH

CAS RN

204316-36-9
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-[[(phenylmethoxy)carbonyl]amino]-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204316-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-Dap(Z)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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